Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate
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Overview
Description
Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole ring structure, such as the 5-methyl-1,3,4-thiadiazol-2-yl group in this compound, have been associated with various bioactivities, including anticancer , antimicrobial , and antiviral properties .
Mode of Action
It’s known that the 1,3,4-thiadiazole ring structure can interact with biological targets through various mechanisms, potentially leading to the observed bioactivities .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole ring structure have been found to interact with various biochemical pathways, potentially leading to their observed bioactivities .
Result of Action
Compounds with a 1,3,4-thiadiazole ring structure have been associated with various bioactivities, potentially indicating a range of possible molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with methyl 3-mercaptopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and production method depends on factors such as the scale of production, cost efficiency, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various thiadiazole derivatives, which are valuable in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its cytotoxic properties, which could be useful in the development of anticancer drugs. Its ability to induce cell death in cancer cells makes it a potential candidate for further research in oncology.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Methyl 3-((2-((4-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate
Methyl 3-((2-((3-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate
Methyl 3-((2-((2-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate
Uniqueness: Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate is unique in its specific substitution pattern and the presence of the methyl group at the 5-position of the thiadiazole ring. This structural feature contributes to its distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
methyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-11-12-9(17-6)10-7(13)5-16-4-3-8(14)15-2/h3-5H2,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVSGYBOYDCYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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